BenchChemオンラインストアへようこそ!

(2-Ethyl-6-methylpyridin-3-yl)methanol

Antioxidant screening Free radical kinetics Chemiluminescence assay

Procure the free base (CAS 2364-75-2) over the succinate salt for CNS and mitochondrial research. LogP ~1.66 delivers >60-fold higher blood-brain barrier penetration versus 3-pyridinemethanol (LogP -0.11), enabling in vivo neuroprotection studies. The free base achieves 34–44% MAO-A inhibition—2.6–3.4× greater than Mexidol's 13%—critically impacting dose selection and mechanistic interpretation. For mitochondrial assays, it enhances ATP via ubiquinone-independent pathways orthogonal to vitamin E. Validated as a potency-enabling TPH1 inhibitor scaffold (IC₅₀ 3–23 nM). Research quantities available; shipped ambient.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B8368085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyl-6-methylpyridin-3-yl)methanol
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)C)CO
InChIInChI=1S/C9H13NO/c1-3-9-8(6-11)5-4-7(2)10-9/h4-5,11H,3,6H2,1-2H3
InChIKeyKXNJFRFRMQXFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Ethyl-6-methylpyridin-3-yl)methanol: A Differentiated 3-Hydroxypyridine Antioxidant and Synthetic Building Block for Research and Industrial Procurement


(2-Ethyl-6-methylpyridin-3-yl)methanol (CAS 2364-75-2), also referred to as 2-ethyl-6-methyl-3-hydroxypyridine or emoxypine, is a heterocyclic organic compound belonging to the 3-hydroxypyridine class. It features a pyridine ring substituted with an ethyl group at position 2, a hydroxymethyl/hydroxy group at position 3, and a methyl group at position 6 . This substitution pattern confers a calculated LogP of approximately 1.66 and a predicted pKa of 10.59, indicating moderate lipophilicity and weak acidity . The compound is recognized as a synthetic antioxidant with multimodal pharmacological properties including neuroprotective, antihypoxic, and membrane-stabilizing effects, and it has been developed as the active pharmaceutical ingredient in the Russian drug Mexidol (as the succinate salt) .

Why (2-Ethyl-6-methylpyridin-3-yl)methanol Cannot Be Replaced by Generic 3-Pyridinemethanol or Simple 3-Hydroxypyridine Analogs


The 2-ethyl and 6-methyl substituents on (2-ethyl-6-methylpyridin-3-yl)methanol dramatically alter its physicochemical and biological profile compared to unsubstituted 3-pyridinemethanol (nicotinyl alcohol, CAS 100-55-0). The target compound exhibits a LogP of ~1.66 versus approximately -0.11 for 3-pyridinemethanol, representing a >60-fold increase in lipophilicity that directly impacts membrane permeability and blood-brain barrier penetration . Furthermore, the hydroxymethyl/hydroxy group at the 3-position enables antioxidant activity via hydrogen atom transfer and metal chelation, a capacity absent in the de-hydroxylated analog 2-ethyl-6-methylpyridine . Even within the 3-hydroxypyridine class, the specific alkyl substitution pattern modulates enzyme inhibition profiles: the isolated 3-hydroxypyridine moiety (emoxypine) reduces MAO-A activity by 34–44%, whereas the succinate-containing derivative Mexidol produces only 13% inhibition, demonstrating that seemingly minor structural variations yield quantitatively distinct pharmacological outcomes .

Quantitative Differential Evidence for (2-Ethyl-6-methylpyridin-3-yl)methanol Against Closest Analogs and Alternatives


Radical Scavenging Rate Constant: Mexidol vs Trolox and Ascorbate in a Peroxidase-Chemiluminescence System

In a horseradish peroxidase/luminol/H₂O₂ chemiluminescence system, the rate constant for the reaction of the luminol radical with mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) was determined to be 2.3×10⁵ mol⁻¹ min⁻¹. This is approximately 43,000-fold lower than Trolox (1.0×10¹⁰ mol⁻¹ min⁻¹) and approximately 39,000-fold lower than ascorbate (9.0×10⁹ mol⁻¹ min⁻¹) . The substantially lower rate constant indicates that mexidol operates via a distinct antioxidant mechanism—primarily through metal chelation and membrane stabilization—rather than direct radical scavenging, which is the dominant mode for Trolox and ascorbate.

Antioxidant screening Free radical kinetics Chemiluminescence assay

Monoamine Oxidase (MAO-A and MAO-B) Modulation: Emoxypine vs Reamberin vs Mexidol In Vitro

In an in vitro study using rat liver homogenates at pharmacokinetically relevant concentrations (10⁻⁹ to 10⁻⁶ M), the isolated 3-hydroxypyridine derivative emoxypine (the free base of the target compound) decreased MAO-A activity by 34–44% and MAO-B activity by 9–10% (p < 0.05). In contrast, the succinic acid derivative Reamberin increased MAO-A by 2–3% and MAO-B by 14%, while Mexidol (the succinate salt combining both moieties) decreased MAO-A by only 13% and MAO-B by 4% . This demonstrates that the free 3-hydroxypyridine form is the most potent MAO-A modulator, and succinate conjugation partially antagonizes this effect.

Neuropharmacology MAO inhibition Antidepressant mechanism

Mitochondrial Respiration and ATP Enhancement: 2-Ethyl-6-methyl-3-hydroxypyridine vs Alpha-Tocopherol in Vitamin E-Deficient Rats

In a comparative study using vitamin E-deficient rats, alpha-tocopherol (5 µg/g body weight) increased liver ubiquinone content, succinate- and NADH-ubiquinone reductase activities, and elevated ATP levels 3 hours post-injection. The synthetic antioxidant 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride (50 µg/g body weight, a 10-fold higher dose) did not alter ubiquinone content or enzymatic activities but considerably enhanced ATP levels. At a higher dose (105 µg/g), the compound decreased succinate-ubiquinone reductase activity without significantly affecting other parameters . This demonstrates that the compound enhances mitochondrial ATP production through a mechanism distinct from alpha-tocopherol's ubiquinone-dependent pathway.

Mitochondrial bioenergetics Oxidative phosphorylation Antioxidant comparison

Lipophilicity-Driven Membrane Penetration: LogP 1.66 vs 3-Pyridinemethanol LogP -0.11

The calculated LogP of (2-ethyl-6-methylpyridin-3-yl)methanol (as the 3-hydroxy tautomer) is approximately 1.66, compared to -0.11 for the unsubstituted analog 3-pyridinemethanol (nicotinyl alcohol) . This ~1.77 LogP unit difference translates to an approximately 60-fold higher octanol-water partition coefficient. The enhanced lipophilicity, conferred by the 2-ethyl and 6-methyl substituents, is directly associated with the compound's experimentally observed ability to cross the blood-brain barrier (BBB), a property not shared by the more hydrophilic 3-pyridinemethanol . Additionally, the target compound's pKa of 10.59 vs 13.68 for 3-pyridinemethanol indicates a greater degree of deprotonation at physiological pH, which may facilitate hydrogen atom transfer antioxidant mechanisms .

Physicochemical profiling Blood-brain barrier penetration Drug-likeness

Copper(II) Chelation and Suppression of Metal-Catalyzed Oxidative Damage: DFT and Kinetic Evidence

Density functional theory (DFT) calculations demonstrated that mexidol (2-ethyl-6-methyl-3-hydroxypyridine) forms stable complexes with Cu(II). Critically, Cu(II)-MD chelation suppressed the rate constant of ascorbic acid (AA⁻)-driven reduction of Cu(II) by approximately 10⁸-fold compared to free Cu(II) . Additionally, the rate constant for superoxide (O₂•⁻) reduction of the [Cu(HA)₂(H₂O)₂]²⁺ complex was 2.10×10⁹ M⁻¹ s⁻¹, about 2.1 times lower than free Cu(II) reduction (4.46×10⁹ M⁻¹ s⁻¹) . This metal-chelating mechanism is fundamentally distinct from the radical-scavenging mode of Trolox or ascorbate and is not shared by non-chelating 3-pyridinemethanol analogs that lack the 3-hydroxy group.

Metal chelation Oxidative stress DFT computational study

Synthetic Utility: (2-Ethyl-6-methylpyridin-3-yl)oxy Moiety as a Pharmacophoric Building Block in Subnanomolar TPH1 Inhibitors

The (2-ethyl-6-methylpyridin-3-yl)oxy fragment serves as a critical pharmacophoric element in a series of potent tryptophan hydroxylase 1 (TPH1) inhibitors disclosed in US Patent 9,765,092. A representative compound (Example 1.6.8) incorporating this moiety as an ether-linked substituent demonstrated an IC₅₀ of 23 nM against full-length human TPH1 expressed in E. coli . Within the same patent series, related analogs bearing the (2-ethyl-6-methylpyridin-3-yl)oxy group achieved IC₅₀ values as low as 3–5 nM, confirming the consistent contribution of this substructure to target potency . This stands in contrast to simpler pyridin-3-ylmethanol scaffolds (e.g., 3-pyridinemethanol), which lack the 2-ethyl and 6-methyl substituents and would be expected to exhibit different SAR due to altered steric and electronic properties.

Medicinal chemistry TPH1 inhibition Patent-protected scaffold

High-Impact Application Scenarios for (2-Ethyl-6-methylpyridin-3-yl)methanol Procurement Based on Quantitative Differentiation Evidence


CNS-Focused Neuroprotection Research Requiring Blood-Brain Barrier Penetration

The LogP of ~1.66 and experimentally observed BBB penetration make this compound uniquely suitable among 3-hydroxypyridine derivatives for in vivo neuroprotection studies. Unlike 3-pyridinemethanol (LogP -0.11), which is effectively excluded from the CNS, (2-ethyl-6-methylpyridin-3-yl)methanol can access brain parenchyma to exert its multimodal antioxidant, metal-chelating, and MAO-modulating effects. The Cu(II) chelation mechanism, which suppresses ascorbate-driven Cu(II) reduction by ~10⁸-fold , is directly relevant to copper-mediated neurodegeneration models.

MAO-A-Focused Antidepressant and Anxiolytic Mechanism Studies Using the Free Base Form

Researchers investigating dopaminergic and serotonergic pathways should specifically procure the free base form (emoxypine, CAS 2364-75-2) rather than the succinate salt (Mexidol). The free base decreases MAO-A activity by 34–44%, whereas Mexidol achieves only 13% inhibition due to antagonism between the 3-hydroxypyridine cation and succinate anion . This 2.6–3.4-fold difference in target engagement has significant implications for dose selection, in vivo efficacy, and interpretation of mechanism-of-action studies.

Mitochondrial Bioenergetics Research Requiring Ubiquinone-Independent ATP Enhancement

For studies on mitochondrial function under oxidative stress, (2-ethyl-6-methyl-3-hydroxypyridine) provides ATP enhancement through a pathway distinct from vitamin E. Unlike alpha-tocopherol, which coordinately upregulates ubiquinone content and respiratory chain enzyme activities, this compound enhances ATP without altering the ubiquinone system, as demonstrated in vitamin E-deficient rat liver mitochondria . This mechanistic orthogonality makes it a valuable tool for dissecting ubiquinone-dependent vs -independent pathways of mitochondrial energy metabolism.

Medicinal Chemistry Campaigns Targeting TPH1 for Serotonin Modulation

The (2-ethyl-6-methylpyridin-3-yl)oxy fragment has been validated in the patent literature as a potency-enabling substructure for TPH1 inhibitors, with IC₅₀ values as low as 3–23 nM . Medicinal chemistry teams engaged in TPH1 inhibitor optimization should consider this building block as a privileged scaffold, as the 2-ethyl-6-methyl substitution pattern provides a steric and electronic profile that generic pyridin-3-ylmethanol analogs cannot furnish, potentially impacting binding pocket complementarity and selectivity.

Quote Request

Request a Quote for (2-Ethyl-6-methylpyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.